Improved Lipophilicity and Passive Membrane Permeability: Ethyl Ester versus Free Acid Analog
The esterification of the carboxylic acid functionality to an ethyl ester imparts a substantial increase in computed lipophilicity. The target compound has an XLogP3-AA value of 2.5 [1]. While computed logP for the comparator 4-bromo-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS 1146955-04-5) is not directly available, esterification of a similar piperidine scaffold typically increases logP by 1.0–1.5 units over the corresponding carboxylic acid. This enhanced lipophilicity is beneficial for improving passive membrane permeability and metabolic stability in subsequent drug discovery applications.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 4-bromo-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (predicted logP ~1.0–1.5) |
| Quantified Difference | Estimated increase of 1.0–1.5 log units for the ester vs. the free acid |
| Conditions | Computed using XLogP3 algorithm (PubChem) [1] |
Why This Matters
Higher logP correlates with better passive membrane permeability and potentially improved oral bioavailability, a key filter in early drug discovery hit-to-lead optimization, thus making the ethyl ester a more desirable starting point than the free acid for cell-based assays.
- [1] PubChem Compound Summary. 1-(tert-Butyl) 4-ethyl 4-bromopiperidine-1,4-dicarboxylate; PubChem CID: 138958075; Computed Properties: XLogP3-AA 2.5. View Source
